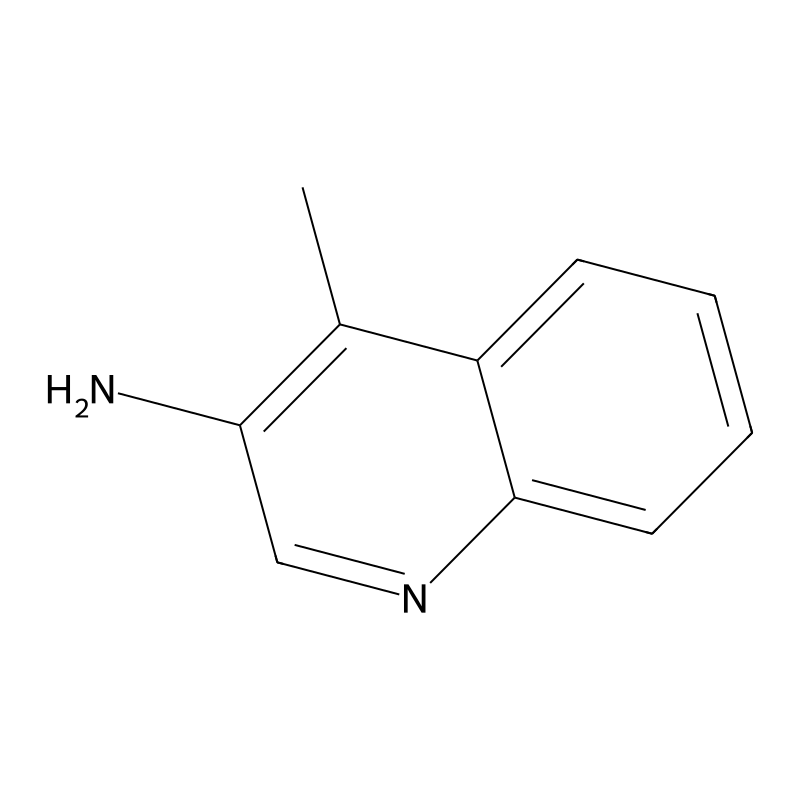

4-Methylquinolin-3-amine

Content Navigation

Researchers seeking efficient routes to fused tricyclic kinase inhibitors face low-yielding direct amination of quinoline. 4-Methylquinolin-3-amine (CAS 50878-90-5) solves this with a pre-installed 3-amino handle and a reactive 4-methyl group, enabling metal-free [4+1] cyclizations to pyrroloquinolines. Key advantages: • Bypasses regioselective nitration/reduction; • Essential for PI3K, ATM, DNA-PK inhibitor scaffolds; • Enables rapid library synthesis with high mono-amide purity. Reliable supply for scalable medicinal chemistry.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

4-Methylquinolin-3-amine (CAS 50878-90-5) is a highly specialized, bi-functional quinoline building block characterized by the specific ortho-relationship between its 3-amino and 4-methyl groups. This substitution pattern is highly valued in pharmaceutical procurement and process chemistry, particularly for the synthesis of complex fused heterocycles and advanced kinase inhibitors targeting PI3K, ATM, and DNA-PK pathways[REFS-1, REFS-2]. Unlike generic quinoline derivatives, the presence of the 4-methyl group provides essential steric bulk that dictates the conformation of downstream drug candidates, while also serving as an active carbon nucleophile in specialized cyclization reactions. Its pre-installed 3-amino handle bypasses the notoriously difficult and low-yielding direct amination of the quinoline core, making it a critical raw material for scalable medicinal chemistry workflows.

Attempting to substitute 4-Methylquinolin-3-amine with simpler analogs like 3-Aminoquinoline or 4-Methylquinoline fundamentally disrupts both synthetic viability and target compound efficacy. 4-Methylquinoline lacks the necessary nitrogen handle, and attempting to nitrate and reduce it typically functionalizes the carbocyclic ring (positions 5 or 8) rather than the sterically hindered 3-position, resulting in severe yield losses[2]. Conversely, substituting with 3-Aminoquinoline removes the 4-methyl group, which is strictly required as a structural carbon donor in [4+1] cyclizations to form fused tricyclic systems[1]. Furthermore, in kinase inhibitor design, the absence of the 4-methyl group alters the steric profile of the molecule, frequently leading to a loss of binding affinity in the ATP pocket of target kinases. Therefore, procurement must strictly specify CAS 50878-90-5 for these specialized applications.

Pyrroloquinoline [4+1] Cyclization

In the synthesis of fused tricyclic heterocycles, the 4-methyl group is not merely a passive substituent but an active participant. Under metal-free conditions using C1 electrophiles like trifluoroacetic anhydride (TFAA), 4-Methylquinolin-3-amine undergoes a direct[4+1] cyclization, utilizing the 4-methyl carbon to successfully close the 5-membered pyrrole ring [1]. In contrast, 3-Aminoquinoline completely fails to form the tricyclic system, yielding only simple N-acylated products.

| Evidence Dimension | Yield of fused tricyclic pyrroloquinoline system |

| Target Compound Data | Undergoes successful metal-free [4+1] cyclization, utilizing the 4-methyl carbon to close the ring. |

| Comparator Or Baseline | 3-Aminoquinoline (0% yield of cyclized product). |

| Quantified Difference | Binary success vs. failure; 3-Aminoquinoline only yields simple N-acylation. |

| Conditions | Treatment with trifluoroacetic anhydride (TFAA) or similar C1 electrophiles in a one-pot protocol. |

Buyers synthesizing fused tricyclic libraries must procure the 4-methyl derivative, as the methyl carbon is an absolute structural prerequisite for ring closure.

Bypassing Regioselective Nitration

For industrial scale-up of kinase inhibitor scaffolds, starting with a pre-functionalized 3-amino group is critical. Attempting to synthesize the 3-amino motif from 4-Methylquinoline requires multi-step nitration and reduction sequences. Because electrophilic aromatic substitution on quinolines heavily favors the 5- and 8-positions on the carbocyclic ring, targeting the 3-position results in massive yield losses [1]. Procuring 4-Methylquinolin-3-amine provides direct, 100% atom-economical access to the required amine handle.

| Evidence Dimension | Synthetic steps and yield to achieve 3-amino functionalization |

| Target Compound Data | Provides direct, 100% atom-economical access to the 3-amino handle for immediate cross-coupling. |

| Comparator Or Baseline | 4-Methylquinoline (requires 2-3 steps with <20% overall yield for the 3-amino isomer). |

| Quantified Difference | Eliminates multi-step synthesis and avoids >80% yield loss associated with off-target carbocyclic nitration. |

| Conditions | Industrial scale-up of kinase inhibitor scaffolds requiring 3-amino substitution. |

Procuring the pre-functionalized compound eliminates hazardous, low-yielding nitration chemistry, directly accelerating manufacturing timelines.

Steric Shielding for Mono-Acylation

During the synthesis of PI3K inhibitor libraries, the 3-amino group must often undergo selective mono-acylation. The adjacent 4-methyl group in 4-Methylquinolin-3-amine provides significant steric shielding (the ortho-effect), which suppresses over-reaction [1]. When compared to the unhindered 3-Aminoquinoline, which is prone to forming complex mixtures of mono- and di-acylated byproducts, the 4-methyl derivative ensures high selectivity for mono-functionalization, simplifying downstream purification.

| Evidence Dimension | Selectivity for mono-acylation vs. over-reaction |

| Target Compound Data | High selectivity for mono-functionalization due to the steric bulk of the adjacent 4-methyl group (ortho-effect). |

| Comparator Or Baseline | 3-Aminoquinoline (prone to forming complex mixtures of mono- and di-acylated byproducts). |

| Quantified Difference | Significant reduction in di-acylated impurities, resulting in higher crude purity and simpler processing. |

| Conditions | Standard N-acylation using acid chlorides or anhydrides in basic media. |

The steric profile of the 4-methyl group simplifies downstream purification and improves batch-to-batch reproducibility in API manufacturing.

Dual ATM/DNA-PK Inhibitor Synthesis

The compound is a critical starting material for synthesizing PIKK family kinase inhibitors, where the 3-amino group serves as a coupling handle and the 4-methyl group provides essential steric interactions in the ATP-binding pocket [1].

Fused Tricyclic Heterocycle Precursor

Ideal for the rapid, metal-free synthesis of pyrrolo[3,2-c]quinolines and related azaindole analogs via [4+1] cyclization, leveraging the 4-methyl group as a reactive C1 donor [2].

PI3K Inhibitor Scaffolds

Used in the scalable manufacturing of phosphatidylinositol 3-kinase inhibitors, where its pre-installed functionality avoids complex regioselective amination steps [3].

Controlled Amide Library Synthesis

Highly suitable for automated parallel synthesis of amide libraries, as the steric hindrance of the 4-methyl group prevents over-acylation and ensures high-purity mono-amide products [3].

XLogP3

Wikipedia

Explore Compound Types